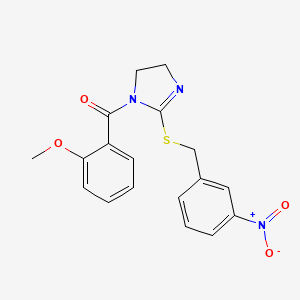

(2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Beschreibung

This compound is a 4,5-dihydroimidazole derivative featuring a 2-methoxyphenyl methanone group and a 2-((3-nitrobenzyl)thio) substituent. The 3-nitrobenzylthio group introduces electron-withdrawing properties, while the 2-methoxyphenyl moiety provides electron-donating effects, creating a polarized molecular framework. Such structural attributes make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in antiproliferative or enzyme-targeting applications .

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-16-8-3-2-7-15(16)17(22)20-10-9-19-18(20)26-12-13-5-4-6-14(11-13)21(23)24/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDWFCSDLOVPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Methoxyphenyl Intermediate: This step involves the nitration of methoxybenzene to form 2-methoxy-3-nitrobenzene.

Thioether Formation: The nitrobenzene derivative is then reacted with a thiol compound to introduce the thioether linkage.

Imidazole Ring Formation: The final step involves the cyclization reaction to form the dihydroimidazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and imidazole ring also contribute to its binding affinity and specificity towards certain enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other 4,5-dihydroimidazole derivatives with variations in substituents (Table 1). Key comparisons are as follows:

Table 1 : Structural and functional comparison of the target compound with analogs.

Key Observations

Electron-Withdrawing vs. In contrast, the trifluoromethyl group in Compound improves lipophilicity, favoring blood-brain barrier penetration. 2-Methoxyphenyl (target) vs. 2-trifluoromethylphenyl (Compound ): Methoxy groups enhance solubility but may reduce membrane permeability compared to CF₃ .

Synthetic Efficiency :

- The target compound’s synthesis (80% yield via TBAF-mediated deprotection ) is comparable to other imidazole derivatives, though yields vary widely (40–95%) depending on substituent complexity .

Biological Activity Trends :

- Nitro-substituted compounds (e.g., target) often exhibit stronger antiproliferative activity due to redox cycling or DNA alkylation, whereas CF₃-substituted analogs may target hydrophobic enzyme pockets .

- Furan or thiophene-containing derivatives (e.g., ) show moderate antimicrobial activity but lack the nitro group’s reactivity .

Crystallographic and Computational Insights

- The target compound’s structure was likely resolved using SHELX programs, a standard for small-molecule crystallography . Its nitro group may induce non-centrosymmetric crystal packing, contrasting with centrosymmetric analogs like Compound .

Biologische Aktivität

The compound (2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a methoxyphenyl group and a thio-substituted imidazole derivative, which are critical for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of similar imidazole derivatives. For instance, compounds with imidazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity Studies :

-

Mechanism of Action :

- The compound is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .

- In vitro assays demonstrated that similar thioimidazole derivatives could effectively inhibit tumor growth by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) generation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of a methoxy group on the phenyl ring significantly enhances anticancer activity.

- Substituents on the imidazole ring also play a crucial role in determining the potency and selectivity towards cancer cells.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| A | Imidazole with methoxy | 22.19 | Prostate Cancer |

| B | Thio-substituted Imidazole | 5.41 | Neuroblastoma |

| C | Unsubstituted Imidazole | >1000 | Non-specific |

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Study on Thiazole Derivatives :

- Imidazole as HIV Inhibitors :

Q & A

Q. What are the standard synthetic routes for preparing (2-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4,5-dihydro-1H-imidazole derivatives with thiol-containing precursors (e.g., 3-nitrobenzyl mercaptan) under basic conditions to form the thioether linkage .

- Step 2: Coupling the imidazole-thioether intermediate with a 2-methoxybenzoyl chloride via nucleophilic acyl substitution, often using a catalyst like DMAP or triethylamine .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the pure product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and verify the absence of unreacted intermediates. The methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm) are diagnostic .

- X-ray Crystallography: Single-crystal X-ray diffraction (at 90 K) resolves the 3D structure, including dihedral angles between the imidazole and methoxyphenyl rings .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s stability and reactivity?

Answer:

- Nitro Group (3-nitrobenzyl): Electron-withdrawing nature increases electrophilicity at the sulfur atom, enhancing susceptibility to nucleophilic attack. It may also stabilize the imidazole ring via conjugation .

- Methoxy Group (2-methoxyphenyl): Electron-donating effects improve solubility in polar solvents but may reduce oxidative stability .

- Experimental Validation: Substituent effects can be probed via Hammett plots or computational studies (e.g., DFT) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for structurally related imidazole derivatives?

Answer:

- Data Reconciliation: Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding networks across studies. For example, reports a monoclinic system (P21/c), while uses orthorhombic (Pbca) .

- Advanced Techniques: Employ synchrotron XRD for high-resolution data or temperature-dependent crystallography to assess polymorphism .

- Theoretical Validation: Overlay experimental and DFT-optimized structures to identify discrepancies in torsion angles .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Answer:

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?

Answer:

- Environmental Persistence:

- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25–50°C. The nitro group may resist hydrolysis, while the thioether bond is labile under alkaline conditions .

- Photodegradation: Expose to UV light (254 nm) and analyze by LC-MS/MS for byproducts like sulfoxides or nitro-reduced metabolites .

- Ecotoxicology: Use Daphnia magna or algae models to determine EC50 values, referencing OECD guidelines .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to enzymes (e.g., kinases) using AMBER or GROMACS. Focus on the imidazole ring’s role in hydrogen bonding .

- Pharmacophore Modeling: Identify critical features (e.g., aromatic π-stacking, hydrogen-bond acceptors) using Schrödinger’s Phase .

- ADMET Prediction: Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.